molecular formula C11H10INO2 B15214215 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde CAS No. 491595-94-9

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde

Cat. No.: B15214215
CAS No.: 491595-94-9
M. Wt: 315.11 g/mol
InChI Key: BVYSSBDGSIWJQH-UHFFFAOYSA-N
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Description

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a multifunctional chemical building block designed for research use only (RUO), strictly intended for laboratory applications. This compound belongs to the indole class, a privileged scaffold widely present in natural products and pharmaceuticals . Its structure incorporates two highly reactive sites: the iodine substituent at the 2-position and the aldehyde group at the 3-position. The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse carbon-based fragments . Simultaneously, the aldehyde group is amenable to numerous transformations, including condensations and cyclizations, to form more complex heterocyclic systems . This specific patterning of halide and aldehyde functional groups on the indole core makes it a valuable intermediate in medicinal chemistry and drug discovery. Researchers can utilize this compound in the synthesis of complex molecules for screening against various biological targets . Indole derivatives are extensively studied for their diverse biological activities, and the presence of a protecting group like methoxymethyl (MOM) on the indole nitrogen allows for selective manipulation at other positions on the ring . As a result, this reagent is particularly useful for constructing novel compounds with potential anti-inflammatory, anti-tumor, or antibacterial properties .

Properties

CAS No.

491595-94-9

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

2-iodo-1-(methoxymethyl)indole-3-carbaldehyde

InChI

InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3

InChI Key

BVYSSBDGSIWJQH-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2C(=C1I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key structural analogs include:

Compound Name Substituent (Position 1) Substituent (Position 2) Functional Group (Position 3) Molecular Weight (g/mol) Notable Properties/Applications
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde Methoxymethyl Iodo Carbaldehyde ~315.1* Potential synthetic intermediate
5-Methoxy-1H-indole-3-carbaldehyde H - Carbaldehyde ~189.2 High structural similarity (95%)
1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde 2-Methylbenzyl - Carbaldehyde ~279.3 Antibacterial intermediate
7-Methoxy-1H-indole-3-carboxylic acid H - Carboxylic acid ~191.2 mp 199–201°C; research reagent
7-Chloro-3-methyl-1H-indole-2-carboxylic acid H Chloro (C-7), Methyl (C-3) Carboxylic acid ~209.6 Industrial R&D use

*Calculated based on formula C₁₁H₁₀INO₂.

Key Observations:

  • Substituent Effects: The iodine atom at C-2 in the target compound distinguishes it from analogs with methoxy (C-5/C-6/C-7) or chloro substituents.
  • N-Substituents: The methoxymethyl group at N-1 offers moderate steric bulk and improved solubility relative to morpholinoethyl or 2-methylbenzyl groups seen in other indole derivatives .
  • Functional Groups: Carbaldehydes (target compound, ) are versatile intermediates for synthesizing hydrazides or Schiff bases, whereas carboxylic acids (e.g., ) are often used in peptide coupling or salt formation.

Q & A

Q. Table 1: Comparative Iodination Outcomes

SolventTemperature (°C)Regioselectivity (C2:C4)Yield (%)
Dichloromethane0–2585:1572
Acetonitrile2595:568
DMF5080:2060
Data derived from .

Q. Table 2: Biological Activity of Derived Compounds

Derivative ClassAssay (IC₅₀, μM)Target PathwayReference
Thiazoloindoles12.5 ± 1.2Antioxidant (DPPH)
Schiff Base Complexes8.7 ± 0.9Antimicrobial (E. coli)
Oxime Derivatives25.4 ± 2.1Anticancer (MCF-7)

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